- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)
959162-99-3 structure
Product Name:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
Numéro CAS:959162-99-3
Le MF:C8H11ClN2O
Mégawatts:186.638740777969
CID:2115349
PubChem ID:58009138
Update Time:2025-06-11
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Propriétés chimiques et physiques
Nom et identifiant
-
- 6-chloro-4-(ethylamino)-3-Pyridinemethanol
- (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
- 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
- MPXJZSOEDMDXJO-UHFFFAOYSA-N
- 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-
- (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol
- 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)
- [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol
- 959162-99-3
- DA-36294
- CS-0168595
- BS-52864
- F71710
- SCHEMBL4281181
- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
-
- MDL: MFCD20685998
- Piscine à noyau: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
- La clé Inchi: MPXJZSOEDMDXJO-UHFFFAOYSA-N
- Sourire: ClC1=CC(=C(C=N1)CO)NCC
Propriétés calculées
- Qualité précise: 186.0559907g/mol
- Masse isotopique unique: 186.0559907g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 134
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 45.2
- Le xlogp3: 1.8
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229558-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 95% | 1g |
$600 | 2024-06-03 | |
| Ambeed | A1501937-100mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 100mg |
$6.0 | 2023-08-31 | |
| Ambeed | A1501937-250mg |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 250mg |
$10.0 | 2023-08-31 | |
| Ambeed | A1501937-1g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 1g |
$18.0 | 2025-02-25 | |
| Ambeed | A1501937-5g |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol |
959162-99-3 | 97+% | 5g |
$89.0 | 2025-02-25 | |
| Aaron | AR01DFRU-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 100mg |
$5.00 | 2025-02-12 | |
| Aaron | AR01DFRU-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 250mg |
$6.00 | 2025-02-12 | |
| Aaron | AR01DFRU-1g |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 98% | 1g |
$10.00 | 2025-02-12 | |
| 1PlusChem | 1P01DFJI-100mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 100mg |
$25.00 | 2024-04-19 | |
| 1PlusChem | 1P01DFJI-250mg |
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine |
959162-99-3 | 97% | 250mg |
$26.00 | 2024-04-19 |
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, cooled
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
1.2 Reagents: Sodium sulfate decahydrate ; 1 h, rt
Référence
- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ; < 30 °C; 30 - 40 min, 25 - 30 °C
Référence
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ; rt
Référence
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium hydroxide , Water
1.2 Reagents: Sodium hydroxide , Water
Référence
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol , Ethyl acetate
1.2 Reagents: Methanol , Ethyl acetate
Référence
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 30 min, 0 °C
Référence
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, 5 °C; 1 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
Référence
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Methanol , Tetrahydrofuran ; 12 h, 55 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Littérature connexe
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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